Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate

説明

Chemical Identity and Nomenclature

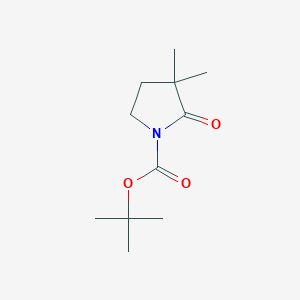

Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate possesses the Chemical Abstracts Service registry number 153039-16-8, establishing its unique chemical identity within the global chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name precisely describes the molecular architecture: a pyrrolidine ring system bearing a carbonyl group at the 2-position, two methyl substituents at the 3-position, and a tert-butyl carboxylate protecting group at the nitrogen atom. Alternative nomenclature systems may refer to this compound using variations such as "tert-butyl 3,3-dimethyl-2-oxo-pyrrolidine-1-carboxylate," reflecting different stylistic approaches to chemical naming conventions.

The molecular structure consists of a five-membered pyrrolidine ring, which belongs to the broader classification of saturated nitrogen heterocycles. The pyrrolidine scaffold itself represents a cyclic secondary amine with the molecular formula (CH₂)₄NH in its unsubstituted form. In the context of tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate, the basic pyrrolidine framework undergoes significant modification through the introduction of specific functional groups that alter its chemical and physical properties.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Chemical Abstracts Service Number | 153039-16-8 |

| Purity (Commercial) | >98% |

| Storage Conditions | Room temperature |

The tert-butyl protecting group serves multiple synthetic purposes, providing stability under basic conditions while remaining readily removable under acidic conditions. This functional group choice reflects the strategic importance of protecting group chemistry in complex synthetic sequences. The geminal dimethyl substitution at the 3-position introduces significant steric hindrance and conformational constraints that can influence the compound's reactivity patterns and biological activity profiles.

Historical Development of Pyrrolidine Carboxylate Derivatives

The development of pyrrolidine carboxylate derivatives traces its origins to the broader exploration of nitrogen-containing heterocycles in organic chemistry and medicinal chemistry applications. Pyrrolidine itself was historically prepared through the reaction of 1,4-butanediol with ammonia under elevated temperature and pressure conditions in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial preparation method established the foundation for subsequent synthetic elaborations leading to more complex pyrrolidine derivatives.

The evolution toward protected pyrrolidine carboxylates emerged from the recognition that unprotected amino acids and their derivatives often exhibit limited synthetic utility due to their zwitterionic nature and potential for side reactions. The introduction of tert-butyl carboxylate protecting groups revolutionized the synthetic accessibility of pyrrolidine-based building blocks, enabling their incorporation into complex synthetic sequences without interference from the carboxylic acid functionality.

Research into pyrrolidine derivatives has demonstrated their widespread occurrence in natural products and synthetic pharmaceuticals. The pyrrolidine ring structure appears in numerous natural alkaloids, including nicotine and hygrine, and forms the structural basis for many synthetic drugs such as procyclidine and bepridil. Additionally, pyrrolidine derivatives serve as the foundation for racetam compounds, including piracetam and aniracetam, highlighting their significance in neurological applications. The amino acids proline and hydroxyproline represent naturally occurring pyrrolidine derivatives that play crucial roles in protein structure and stability.

The specific development of 3,3-dimethyl-substituted pyrrolidine derivatives reflects the ongoing quest for conformationally constrained analogs that can provide enhanced selectivity and reduced metabolic liability in drug design applications. The geminal dimethyl substitution pattern introduces what is commonly known as the "gem-dimethyl effect," which can stabilize specific conformations and influence the compound's pharmacokinetic properties.

Position Within Heterocyclic Chemistry Frameworks

Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate occupies a significant position within the broader classification of nitrogen-containing heterocycles, specifically within the family of five-membered saturated heterocycles. The compound represents a sophisticated example of pyrrolidine derivatization, incorporating multiple structural modifications that enhance its utility as a synthetic building block and potential pharmacophore.

Within the context of heterocyclic chemistry, pyrrolidine derivatives are classified as saturated nitrogen heterocycles, distinguishing them from their aromatic counterparts such as pyrrole. Pyrrole itself represents an aromatic five-membered nitrogen heterocycle that exhibits fundamentally different chemical properties due to its aromatic character. The aromaticity of pyrrole arises from the participation of the nitrogen lone pair in the aromatic system, contributing to a total of six π-electrons that satisfy Hückel's rule for aromaticity.

The structural relationship between pyrrolidine and pyrrole illustrates the importance of saturation versus aromaticity in determining chemical behavior. While pyrrole exhibits aromatic stability and undergoes electrophilic aromatic substitution reactions, pyrrolidine behaves as a typical aliphatic amine with basicity characteristics similar to other dialkyl amines. The basicity of pyrrolidine reflects its ability to donate the nitrogen lone pair, which is not delocalized into an aromatic system as in pyrrole.

The incorporation of carbonyl functionality at the 2-position transforms the basic pyrrolidine scaffold into a lactam, specifically a γ-lactam or pyrrolidin-2-one. This structural modification introduces amide character to the nitrogen atom, significantly reducing its basicity compared to the parent pyrrolidine. The lactam functionality also provides opportunities for further synthetic elaboration through reactions at the carbonyl carbon or through tautomerization to the corresponding enol form under appropriate conditions.

| Heterocycle Type | Ring Size | Saturation | Nitrogen State | Key Properties |

|---|---|---|---|---|

| Pyrrolidine | 5-membered | Saturated | Basic amine | High basicity, nucleophilic |

| Pyrrole | 5-membered | Aromatic | π-electron donor | Aromatic, electrophilic substitution |

| Pyrrolidin-2-one | 5-membered | Saturated lactam | Amide nitrogen | Reduced basicity, hydrogen bonding |

The medicinal chemistry significance of pyrrolidine derivatives stems from their ability to serve as bioisosteres for various functional groups and their capacity to introduce conformational constraints into drug molecules. The five-membered pyrrolidine ring provides a relatively rigid scaffold that can position functional groups in specific spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets. Research has demonstrated that pyrrolidine-containing compounds exhibit diverse biological activities, including antibacterial, antidiabetic, and neurological effects.

Recent advances in pyrrolidine chemistry have focused on the development of spiro-pyrrolidine derivatives, which exhibit enhanced conformational rigidity compared to traditional pyrrolidine scaffolds. These spiro compounds have shown promise in applications requiring precise geometric control, such as the development of cholesterol-conjugated molecules for biological applications. The rigid conformations of spiro-pyrrolidines facilitate their incorporation into biological macromolecules while maintaining defined spatial relationships between functional groups.

The synthetic utility of tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate extends beyond its immediate structural features to encompass its role as a versatile intermediate in complex synthetic sequences. The presence of multiple reactive sites, including the lactam carbonyl, the protected carboxylate, and the sterically hindered methyl groups, provides opportunities for selective functionalization and further elaboration. This synthetic versatility positions the compound as a valuable building block for the construction of more complex pyrrolidine-containing molecules with potential biological activity.

特性

IUPAC Name |

tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-11(4,5)8(12)13/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHAMKLJJVSOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901181230 | |

| Record name | 1,1-Dimethylethyl 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153039-16-8 | |

| Record name | 1,1-Dimethylethyl 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153039-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Enolate Alkylation and Carbamate Protection

One common approach involves the generation of an enolate intermediate from N-Boc-2-pyrrolidinone, followed by alkylation to introduce the geminal dimethyl groups at the 3-position.

- Procedure :

- A 1 M solution of lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) is added dropwise at −78 °C under nitrogen to a solution of N-Boc-2-pyrrolidinone in anhydrous THF.

- After stirring for 1 hour, an electrophilic reagent (e.g., a suitable alkylating agent or a compound such as 2,2-dimethyl-2,3-dihydro-1H-inden-1-ylidene derivative) is added along with a Lewis acid catalyst like boron trifluoride etherate (BF3·Et2O).

- The reaction mixture is maintained at −78 °C for 3 hours to ensure selective alkylation.

- Quenching with ammonium chloride solution and extraction with diethyl ether follows.

- The organic layers are dried over sodium sulfate and concentrated under reduced pressure.

- Purification is performed by silica gel chromatography to isolate the desired tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate product.

Carbamate Formation via Mixed Anhydride Method

- Reagents : Isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) are used to form a mixed anhydride intermediate from the corresponding carboxylic acid precursor.

- Process :

- The carboxylic acid is activated by isobutyl chloroformate in the presence of DIPEA at low temperature under anhydrous conditions.

- The tert-butyl carbamate group is introduced by reaction with tert-butanol or tert-butyl carbamate salts.

- Reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of starting materials.

- The product is purified by flash chromatography using silica gel with a gradient of ethyl acetate and hexane.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous THF, DCM | Anhydrous conditions critical to prevent hydrolysis of Boc group |

| Temperature | −78 °C for enolate formation and alkylation; room temperature for carbamate formation | Low temperature ensures regioselectivity and minimizes side reactions |

| Base | LiHMDS (1 M in THF), DIPEA | Strong, non-nucleophilic bases preferred |

| Catalyst | BF3·Et2O (Lewis acid) | Facilitates electrophilic alkylation |

| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane |

| Yield | Typically 50–80% | Dependent on scale and reagent purity |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows characteristic singlets for tert-butyl protons (~1.4 ppm) and gem-dimethyl groups.

- ^13C NMR confirms carbonyl carbons (~170–180 ppm) and quaternary carbons of the tert-butyl and dimethyl groups.

- High-Resolution Mass Spectrometry (HRMS) :

- Confirms molecular ion peaks consistent with the molecular formula C11H19NO3 (molecular weight ~213.27 g/mol).

- Infrared Spectroscopy (IR) :

- Carbonyl stretches (C=O) observed around 1680–1720 cm⁻¹, confirming ketone and carbamate functionalities.

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Enolate Alkylation + Boc Protection | LiHMDS, BF3·Et2O, N-Boc-2-pyrrolidinone, −78 °C | High regioselectivity, well-established | Requires low temperature, moisture sensitive |

| Mixed Anhydride Activation | Isobutyl chloroformate, DIPEA, DCM, tert-butanol | Mild conditions, scalable | Sensitive to moisture, requires careful monitoring |

| Photoredox Catalysis (Related) | Cu(OTf)2, TMG, THF, LED irradiation | Enables complex functionalization | More complex setup, less direct for target compound |

Research Findings and Notes

- The enolate alkylation method is widely used for introducing geminal dimethyl groups with high selectivity and yield.

- Maintaining anhydrous and inert atmosphere conditions is critical to prevent Boc group cleavage and side reactions.

- Reaction monitoring by LC-MS and NMR is essential for optimizing yields and purity.

- Purification by silica gel chromatography is standard, with solvent gradients tailored to the compound’s polarity.

- Photoredox catalysis offers innovative routes for functionalization but is less common for direct synthesis of this compound.

科学的研究の応用

Medicinal Chemistry

Bioactive Compound Synthesis

Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate has been utilized in the synthesis of bioactive compounds. Its structural features allow it to participate in various reactions that introduce functional groups essential for biological activity. For instance, it has been employed to synthesize pyrrolidine derivatives that exhibit significant pharmacological properties .

Case Study: Synthesis of Pyrrolidinone Derivatives

In a study published in the European Journal of Organic Chemistry, tert-butyl 3-diazo-2-oxopyrrolidine-1-carboxylate was synthesized and used to introduce the NH-2-pyrrolidone moiety into partner molecules via RhII-catalyzed X–H insertion reactions. This method demonstrated the compound's utility in generating complex structures with potential therapeutic applications .

Synthetic Organic Chemistry

Reagent for Functionalization

The compound serves as a reagent in various organic transformations. Its ability to undergo nucleophilic substitutions and rearrangements makes it valuable for creating complex molecular architectures. For example, it has been involved in the synthesis of aza-indole derivatives through palladium-catalyzed reactions, showcasing its effectiveness in functionalizing aromatic systems .

Table: Key Reactions Involving Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate

Materials Science

Polymer Synthesis

Recent studies have explored the use of tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate as a monomer in polymer chemistry. Its incorporation into polymer backbones enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

作用機序

The mechanism of action of tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate involves its reactivity as a carbonyl compound. The carbonyl group can participate in various chemical reactions, such as nucleophilic addition and substitution. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate

- Structural Features : Bromine atom at position 3 instead of dimethyl groups.

- Key Differences : The electronegative bromine enhances electrophilic reactivity, enabling nucleophilic substitution reactions. In contrast, the dimethyl groups in the target compound provide steric hindrance and electron-donating effects.

- Biological Activity : Exhibits antimicrobial and enzyme inhibition properties due to bromine's polarizable nature, unlike the dimethyl analog, which may prioritize metabolic stability .

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

- Structural Features: Dimethylamino methylene group at position 3 and a 4-oxo group.

- Key Differences : The conjugated enamine system and 4-oxo group alter electronic properties, increasing binding affinity for enzymes like kinases. The target compound’s 2-oxo and 3,3-dimethyl groups lack this conjugation, favoring different target selectivity .

Tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate

- Structural Features : Difluoro substituents at position 3 and a 4-oxo group.

- Key Differences : Fluorine’s strong electron-withdrawing effect and hydrogen-bonding capacity contrast with the methyl groups’ steric and inductive effects. This compound is more likely to interact with polar biological targets, such as proteases .

Ring System and Functional Group Variations

Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate

- Structural Features: Cyano and diethyl groups at positions 4 and 2, respectively.

- Key Differences: The cyano group introduces hydrogen-bond acceptor capability, while the diethyl groups increase hydrophobicity.

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

- Structural Features : Pyrimidinyl substituent at position 3.

- Key Differences : The aromatic pyrimidine ring enables π-π stacking interactions with biological targets, such as DNA or enzyme active sites. The target compound’s aliphatic dimethyl groups lack this capability but may enhance membrane permeability .

Stereochemical and Functional Group Comparisons

(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

- Structural Features: Chiral center at position 2 and a methoxy-oxopropanoyl group.

- Key Differences : Stereochemistry and the ester-functionalized side chain enable enantioselective interactions with biological targets, such as G-protein-coupled receptors. The target compound lacks chiral centers and side-chain complexity, simplifying synthetic routes .

Data Tables

Table 1: Structural and Functional Comparisons

| Compound Name | Key Substituents | Reactivity Profile | Biological Activity |

|---|---|---|---|

| Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate | 3,3-dimethyl, 2-oxo | Steric hindrance, lipophilicity | Metabolic stability, enzyme inhibition |

| Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | 3-bromo | Electrophilic substitution | Antimicrobial, enzyme inhibition |

| Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate | 3-dimethylamino methylene, 4-oxo | Conjugated enamine system | Kinase inhibition |

| Tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | 3,3-difluoro, 4-oxo | Hydrogen-bond donor/acceptor | Protease inhibition |

Table 2: Physicochemical Properties

| Compound Name | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate | 2.1 | 0.15 | 213.3 |

| Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | 1.8 | 0.10 | 262.1 |

| Tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | 1.5 | 0.20 | 235.2 |

生物活性

Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate (TBDMOC) is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of TBDMOC typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-2-oxopyrrolidine with tert-butyl chloroformate in the presence of a base like triethylamine, usually conducted in an organic solvent such as dichloromethane. The reaction conditions are optimized to yield high purity and yield of the desired product.

Table 1: Comparison of Synthesis Methods

| Method | Key Reactants | Yield | Conditions |

|---|---|---|---|

| Method A | 3,3-Dimethyl-2-oxopyrrolidine + tert-butyl chloroformate | High | Room temperature, triethylamine |

| Method B | TBDMOC via continuous flow processes | Moderate | Automated systems for monitoring |

The biological activity of TBDMOC is primarily attributed to its reactivity as a carbonyl compound. The carbonyl group can engage in nucleophilic addition and substitution reactions, making it versatile in synthesizing biologically active molecules. Additionally, the steric hindrance provided by the tert-butyl group influences its reactivity and selectivity in various reactions.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated TBDMOC's effects on cancer cell lines, demonstrating significant inhibition of proliferation in MDA-MB-231 breast cancer cells at concentrations as low as 10 µM. The compound was observed to impair cell invasion and migration, indicating potential as an anticancer agent .

- Enzyme Inhibition : Research indicated that TBDMOC derivatives could serve as enzyme inhibitors, particularly against proteasomes involved in cancer cell survival. In vitro assays showed that certain derivatives had IC50 values lower than 100 µM, suggesting effective inhibition .

- Pharmacological Applications : TBDMOC has been explored for its potential as a scaffold in drug design targeting dopamine receptors. Its derivatives exhibited varying affinities for D3 receptors, highlighting its relevance in developing CNS-active compounds .

Comparative Analysis with Similar Compounds

TBDMOC is often compared with structurally similar compounds to evaluate its unique biological properties.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| TBDMOC | 3,3-Dimethyl group | Anticancer activity; enzyme inhibition |

| Tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | Lacks 3,3-dimethyl group | Reduced reactivity |

| Tert-butyl 3-aminoazetidine-1-carboxylate | Different ring structure | Varies significantly in biological activity |

Q & A

Q. Yield and Scalability :

Q. Critical Considerations :

- Anhydrous conditions are essential to prevent Boc group hydrolysis.

- DMAP accelerates the reaction by activating Boc₂O.

How is the purity and structural integrity of tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate validated?

Q. Methodological Characterization

Chromatography :

- LC-MS : Monitors reaction progress (e.g., consumption of starting material) .

- Flash Chromatography : Purification using silica gel with ethyl acetate/hexane gradients .

Spectroscopic Analysis :

- NMR : Confirms regiochemistry (e.g., δ 1.45 ppm for tert-butyl protons, δ 2.75 ppm for pyrrolidine protons) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₉NO₃: 214.1438; found: 214.1442) .

- IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. Purity Standards :

- ≥97% purity confirmed by HPLC .

What advanced applications does this compound have in drug discovery?

Q. Advanced Research Applications

Building Block for Spirocyclic Scaffolds :

- Serves as a precursor for constrained α-proline analogs used in peptide mimetics and kinase inhibitors .

- Example: Conversion to tert-butyl 2-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate for spirocyclic derivatives .

Hybrid Catalysis :

- Functionalized derivatives (e.g., oxazoline-based scaffolds) enable dual Lewis acid/base catalysis in asymmetric synthesis .

Q. Case Study :

- In anticancer agent development, analogous pyrrolidine derivatives (e.g., tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate) exhibit bioactivity via sphingosine-1-phosphate receptor modulation .

How are reaction conditions optimized during Boc protection to maximize yield?

Q. Advanced Optimization Strategies

Catalyst Selection :

Solvent and Temperature :

- Dichloromethane (DCM) ensures solubility of intermediates.

- Initial cooling (0°C) prevents exothermic side reactions.

Stoichiometry :

Q. Common Pitfalls :

- Residual moisture leads to Boc group decomposition.

- Inadequate mixing causes localized overheating.

What crystallographic data are available for related pyrrolidine derivatives?

Q. Structural Determination

X-ray Crystallography :

- Analogous compounds (e.g., tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate) are analyzed for bond angles, torsion angles, and crystal packing .

- Key Parameters :

- Space group: P2₁/c

- Unit cell dimensions: a = 8.42 Å, b = 12.35 Å, c = 14.20 Å .

Q. Implications :

- Crystallographic data guide computational modeling (e.g., docking studies) for drug design .

How does tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate participate in nucleophilic substitution reactions?

Q. Reactivity Profile

Substitution at Carbonyl Carbon :

- Reacts with amines (e.g., 2-amino-2-methylpropanol) to form carbamates under basic conditions .

Reduction and Oxidation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。